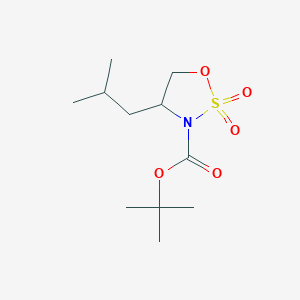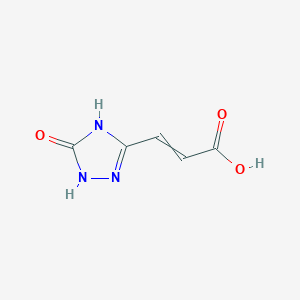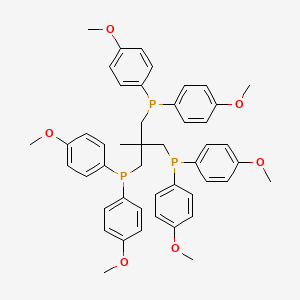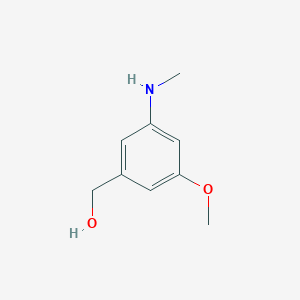
(3-Methoxy-5-(methylamino)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-5-(Methylamino)phenyl)methanol ist eine organische Verbindung mit der Summenformel C9H13NO2 und einem Molekulargewicht von 167,21 g/mol . Diese Verbindung ist ein Derivat von Phenol und enthält sowohl Methoxy- als auch Methylamino- funktionelle Gruppen, die an einen Benzolring gebunden sind. Es wird hauptsächlich für Forschungszwecke in verschiedenen wissenschaftlichen Bereichen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Methoxy-5-(Methylamino)phenyl)methanol erfolgt typischerweise durch Reduktion von Schiff-Basen. Eine gängige Methode ist die Reduktion von 3-Methoxy-5-(Methylamino)benzaldehyd unter Verwendung von Natriumborhydrid (NaBH4) als Reduktionsmittel . Die Reaktion wird in einem geeigneten Lösungsmittel, wie z. B. Ethanol, unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Reduktion der Aldehydgruppe zu einer Hydroxylgruppe sicherzustellen, ohne andere funktionelle Gruppen zu beeinflussen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung ähnlicher Reduktionstechniken. Der Prozess kann zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die gewünschte Reinheit und Ausbeute zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
(3-Methoxy-5-(Methylamino)phenyl)methanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem entsprechenden Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann weiter reduziert werden, um die Hydroxylgruppe zu entfernen und so eine vollständig gesättigte Verbindung zu bilden.
Substitution: Die Methoxy- und Methylaminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppe 3-Methoxy-5-(Methylamino)benzaldehyd ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-5-(Methylamino)phenyl)methanol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle und wird zur Untersuchung von Reaktionsmechanismen und -kinetiken verwendet.
Biologie: Die Verbindung wird in biochemischen Assays verwendet, um Enzymaktivitäten und Wechselwirkungen mit biologischen Makromolekülen zu untersuchen.
Medizin: Die Forschung nach potenziellen therapeutischen Anwendungen, wie z. B. Medikamentenentwicklung und pharmakologischen Studien, beinhaltet häufig diese Verbindung.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Methoxy- und Methylaminogruppen können Wasserstoffbrückenbindungen und andere Wechselwirkungen mit aktiven Zentren ausbilden und so die biologische Aktivität der Verbindung beeinflussen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (3-Methoxy-5-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methoxy-5-(Phenylamino)methyl)phenol: Ähnliche Struktur mit einer Phenylaminogruppe anstelle einer Methylaminogruppe.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-Dimethylanilin: Enthält eine Dimethylanilingruppe anstelle einer Methylaminogruppe.
Einzigartigkeit
(3-Methoxy-5-(Methylamino)phenyl)methanol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C9H13NO2 |
|---|---|
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
[3-methoxy-5-(methylamino)phenyl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-10-8-3-7(6-11)4-9(5-8)12-2/h3-5,10-11H,6H2,1-2H3 |
InChI-Schlüssel |
AMWBCDZSCJBUCL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=CC(=C1)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
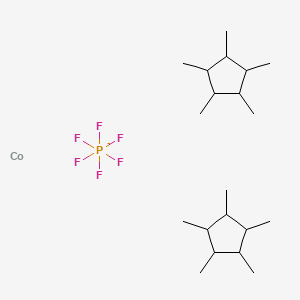
![3-chloro-N-[1-[[2-(dimethylamino)-1-oxoethyl]amino]-3-[4-[8-(1-hydroxyethyl)-2-imidazo[1,2-a]pyridinyl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B12506011.png)
![8-(3-methylpiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12506014.png)
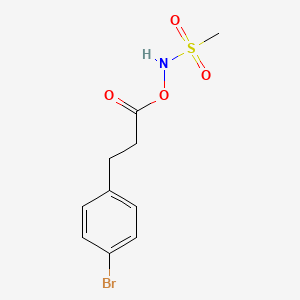
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12506020.png)

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate](/img/structure/B12506036.png)
![4-[5-[5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B12506043.png)
![2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12506047.png)
